3-(benzenesulfonyl)-N2-(3,4-dimethylphenyl)-5-(3-methoxybenzoyl)thiophene-2,4-diamine
Description
This compound features a thiophene-2,4-diamine core modified with a benzenesulfonyl group at position 3, a 3-methoxybenzoyl substituent at position 5, and a 3,4-dimethylphenylamine group at position 2.
Properties
IUPAC Name |
[3-amino-4-(benzenesulfonyl)-5-(3,4-dimethylanilino)thiophen-2-yl]-(3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S2/c1-16-12-13-19(14-17(16)2)28-26-25(34(30,31)21-10-5-4-6-11-21)22(27)24(33-26)23(29)18-8-7-9-20(15-18)32-3/h4-15,28H,27H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLJIQGJMGIWRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC(=CC=C3)OC)N)S(=O)(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N2-(3,4-dimethylphenyl)-5-(3-methoxybenzoyl)thiophene-2,4-diamine typically involves multi-step organic reactions. The process may include:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the benzenesulfonyl group: This step may involve sulfonation reactions using reagents like benzenesulfonyl chloride.
Attachment of the 3,4-dimethylphenyl group: This can be done through Friedel-Crafts alkylation or acylation reactions.
Addition of the 3-methoxybenzoyl group: This step may involve esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the methoxy group.
Reduction: Reduction reactions may target the sulfonyl group or the carbonyl group in the benzoyl moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: May exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
Drug Development: Potential use as a lead compound for the development of new pharmaceuticals.
Industry
Materials Science: Used in the development of organic semiconductors or conductive polymers.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N2-(3,4-dimethylphenyl)-5-(3-methoxybenzoyl)thiophene-2,4-diamine would depend on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Core Structure and Electronic Properties
- Thiophene vs. Triazine/Triazole Derivatives The thiophene core in the target compound contrasts with triazine (e.g., metsulfuron-methyl in ) or triazole rings (e.g., 3-(3,4-dimethoxyphenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine in ). Thiophene’s aromaticity and sulfur atom confer distinct electronic properties, such as lower ring strain compared to triazine, which may enhance stability in acidic environments .
Substituent Effects
- Methoxybenzoyl vs. Methoxyphenyl Groups The 3-methoxybenzoyl group in the target compound introduces a ketone moiety absent in simpler methoxyphenyl derivatives (e.g., compounds in ).
- Dimethylphenylamine vs. Fluorinated Aromatics
Molecular Weight and Solubility
- The molecular weight of the target compound is estimated to exceed 500 g/mol (based on its formula), significantly higher than triazole derivatives like 577963-05-4 (360.4 g/mol, ). This may limit bioavailability compared to smaller analogs .
- Solubility: The presence of polar sulfonyl and methoxy groups could improve aqueous solubility relative to purely aromatic compounds (e.g., 5-[3-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine in ), though instability of the diamine moiety (as noted in ) might necessitate formulation adjustments .
Biological Activity
The compound 3-(benzenesulfonyl)-N2-(3,4-dimethylphenyl)-5-(3-methoxybenzoyl)thiophene-2,4-diamine is a member of the thiophene class of compounds, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this specific compound, emphasizing its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Thiophene Core : The central thiophene ring is known for its role in various biological activities.
- Substituents : The presence of benzenesulfonyl and methoxybenzoyl groups enhances its chemical reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2O3S |
| Molecular Weight | 348.44 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have indicated that thiophene derivatives exhibit significant anticancer properties. Specifically, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Efficacy
In a study assessing the compound's efficacy against human cancer cell lines, it was reported that:
- Cell Lines Tested : A range of cell lines including breast cancer (MCF-7), lung cancer (A549), and leukemia (HL-60).
- IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating potent activity.
The proposed mechanism of action for this compound involves:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle, leading to apoptosis in cancer cells.
- Targeting Specific Pathways : It is suggested that the compound may inhibit key signaling pathways involved in tumor growth, such as the MAPK/ERK pathway.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Significant cytotoxicity |
| Apoptosis Induction | Confirmed via flow cytometry |
| Enzyme Inhibition | Potential inhibition of kinases |
Toxicity and Safety Profile
While the anticancer potential is promising, understanding the toxicity profile is crucial. Preliminary toxicity studies suggest:
- Low Toxicity in Normal Cells : The compound shows selective toxicity towards cancer cells with minimal effects on normal cell lines.
- Mutagenicity Studies : No significant mutagenic effects were observed in standard assays.
Future Directions
Further research is warranted to explore:
- In Vivo Studies : To confirm efficacy and safety in animal models.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity.
- Clinical Trials : If preclinical results are promising, advancing to clinical trials could be the next step.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
